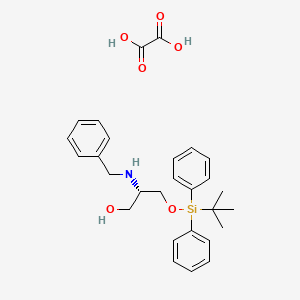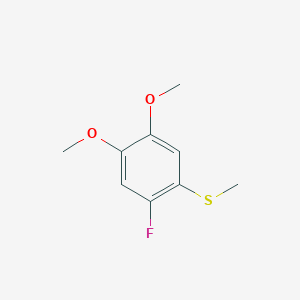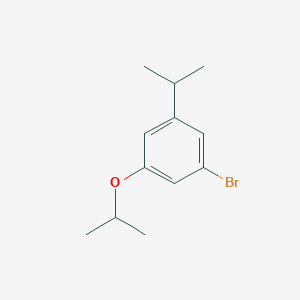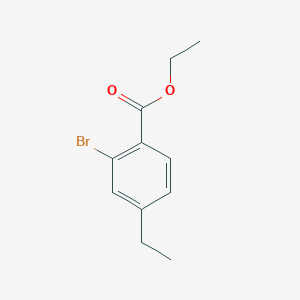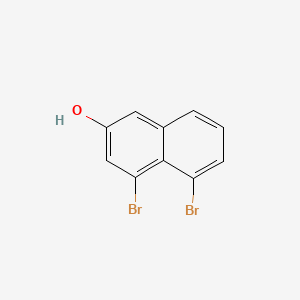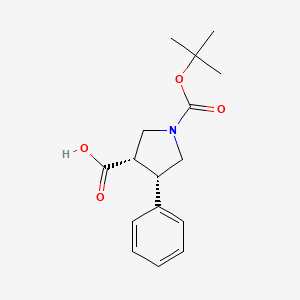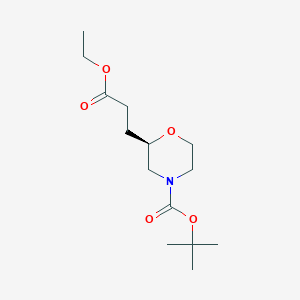
Tert-butyl (R)-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl ®-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The unique structure of this compound, featuring a morpholine ring substituted with tert-butyl, ethoxy, and carboxylate groups, imparts specific chemical properties that make it valuable in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl ®-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of morpholine with tert-butyl chloroformate to form the tert-butyl morpholine-4-carboxylate intermediate. This intermediate is then reacted with ®-2-(3-ethoxy-3-oxopropyl) bromide under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and bases such as sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of Tert-butyl ®-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
化学反応の分析
Types of Reactions
Tert-butyl ®-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the ethoxy moiety can be reduced to alcohols.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or aryl halides in the presence of strong bases.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new alkyl or aryl derivatives.
科学的研究の応用
Tert-butyl ®-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the development of bioactive compounds.
Medicine: Explored for its role in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Tert-butyl ®-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the morpholine ring can enhance the compound’s ability to cross biological membranes, facilitating its interaction with intracellular targets.
類似化合物との比較
Similar Compounds
- Tert-butyl ®-2-(3-ethoxy-3-oxopropyl)piperidine-4-carboxylate
- Tert-butyl ®-2-(3-ethoxy-3-oxopropyl)pyrrolidine-4-carboxylate
Uniqueness
Tert-butyl ®-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. Compared to similar compounds with piperidine or pyrrolidine rings, the morpholine derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it valuable for specific applications.
特性
分子式 |
C14H25NO5 |
|---|---|
分子量 |
287.35 g/mol |
IUPAC名 |
tert-butyl (2R)-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C14H25NO5/c1-5-18-12(16)7-6-11-10-15(8-9-19-11)13(17)20-14(2,3)4/h11H,5-10H2,1-4H3/t11-/m1/s1 |
InChIキー |
REESOCYHQUIWAL-LLVKDONJSA-N |
異性体SMILES |
CCOC(=O)CC[C@@H]1CN(CCO1)C(=O)OC(C)(C)C |
正規SMILES |
CCOC(=O)CCC1CN(CCO1)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


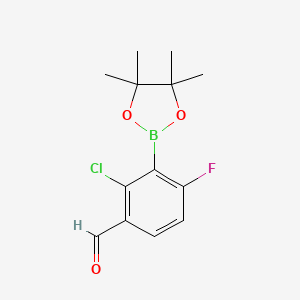
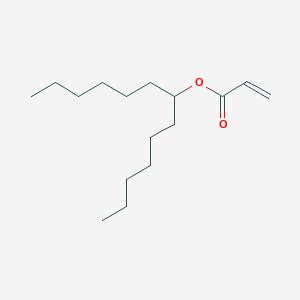
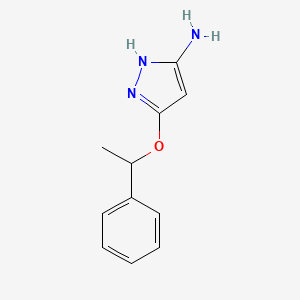
![Allylchloro[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]palladium(II)](/img/structure/B14026564.png)
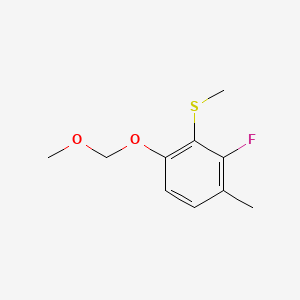
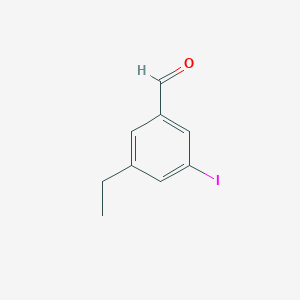

![10,16-dibromo-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14026584.png)
